Cas no 264224-83-1 (2-(2-aminoethyl)-4-methylphenol)

2-(2-aminoethyl)-4-methylphenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2-(2-aminoethyl)-4-methyl-
- Phenol, 2-(2-aminoethyl)-4-methyl- (9CI)
- 2-(2-aminoethyl)-4-methylphenol
- AKOS012626650
- EN300-1854512
- 264224-83-1
-
- Inchi: InChI=1S/C9H13NO/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6,11H,4-5,10H2,1H3
- InChI Key: ANYGFEHWKJHBNP-UHFFFAOYSA-N
- SMILES: NCCC1C=C(C)C=CC=1O
Computed Properties
- Exact Mass: 151.10000
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
- XLogP3: 1.3
Experimental Properties
- PSA: 46.25000
- LogP: 1.90210
2-(2-aminoethyl)-4-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854512-10.0g |
2-(2-aminoethyl)-4-methylphenol |
264224-83-1 | 10g |
$3992.0 | 2023-06-03 | ||
Enamine | EN300-1854512-0.5g |
2-(2-aminoethyl)-4-methylphenol |
264224-83-1 | 0.5g |
$136.0 | 2023-09-18 | ||
Enamine | EN300-1854512-0.1g |
2-(2-aminoethyl)-4-methylphenol |
264224-83-1 | 0.1g |
$125.0 | 2023-09-18 | ||
Enamine | EN300-1854512-1g |
2-(2-aminoethyl)-4-methylphenol |
264224-83-1 | 1g |
$142.0 | 2023-09-18 | ||
Enamine | EN300-1854512-10g |
2-(2-aminoethyl)-4-methylphenol |
264224-83-1 | 10g |
$608.0 | 2023-09-18 | ||
Enamine | EN300-1854512-1.0g |
2-(2-aminoethyl)-4-methylphenol |
264224-83-1 | 1g |
$928.0 | 2023-06-03 | ||
Enamine | EN300-1854512-5g |
2-(2-aminoethyl)-4-methylphenol |
264224-83-1 | 5g |
$410.0 | 2023-09-18 | ||
Enamine | EN300-1854512-0.05g |
2-(2-aminoethyl)-4-methylphenol |
264224-83-1 | 0.05g |
$119.0 | 2023-09-18 | ||
Enamine | EN300-1854512-0.25g |
2-(2-aminoethyl)-4-methylphenol |
264224-83-1 | 0.25g |
$131.0 | 2023-09-18 | ||
Enamine | EN300-1854512-2.5g |
2-(2-aminoethyl)-4-methylphenol |
264224-83-1 | 2.5g |
$277.0 | 2023-09-18 |
2-(2-aminoethyl)-4-methylphenol Related Literature
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
Additional information on 2-(2-aminoethyl)-4-methylphenol
Comprehensive Overview of 2-(2-aminoethyl)-4-methylphenol (CAS No. 264224-83-1): Properties, Applications, and Industry Insights
2-(2-aminoethyl)-4-methylphenol (CAS No. 264224-83-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This compound, characterized by an aminoethyl group attached to a methylphenol backbone, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C9H13NO, and molecular weight of 151.21 g/mol make it a valuable building block for designing more complex molecules.
In recent years, the demand for 2-(2-aminoethyl)-4-methylphenol has surged, particularly in the development of bioactive molecules and drug discovery. Researchers are increasingly exploring its potential in creating central nervous system (CNS) targeting agents, given its ability to cross the blood-brain barrier. This aligns with current trends in neuroscience research, where compounds with aminoethyl functionalities are being investigated for their neuroprotective and cognitive-enhancing properties.
The synthesis of 2-(2-aminoethyl)-4-methylphenol typically involves multi-step organic reactions, including alkylation and reductive amination processes. Advanced techniques such as microwave-assisted synthesis have been employed to improve yield and purity, addressing common challenges in the production of aminoethyl-substituted phenols. These methodological advancements have made the compound more accessible for research purposes while maintaining high standards of quality control.
From an analytical perspective, 2-(2-aminoethyl)-4-methylphenol can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments, while Mass Spectrometry (MS) confirms its molecular weight. These analytical methods are crucial for verifying the compound's identity and purity, especially when used as a reference standard in pharmaceutical quality assurance protocols.
The compound's stability profile has been extensively studied under different environmental conditions. Research indicates that 2-(2-aminoethyl)-4-methylphenol demonstrates good thermal stability up to 150°C, making it suitable for various industrial applications. However, proper storage in amber glass containers under inert atmosphere is recommended to prevent potential oxidative degradation, a common concern with phenolic compounds.
In the context of green chemistry initiatives, recent studies have focused on developing more sustainable production methods for 2-(2-aminoethyl)-4-methylphenol. This includes exploring biocatalytic routes using engineered enzymes and optimizing solvent systems to reduce environmental impact. Such innovations align with the pharmaceutical industry's growing emphasis on green synthesis and process intensification.
From a regulatory standpoint, 2-(2-aminoethyl)-4-methylphenol is currently not classified under restricted categories, but proper handling procedures should always be followed in laboratory settings. Material Safety Data Sheets (MSDS) provide comprehensive guidance on personal protective equipment (PPE) requirements and first aid measures, ensuring safe usage in research and industrial applications.
The commercial availability of 2-(2-aminoethyl)-4-methylphenol has expanded significantly, with several specialty chemical suppliers offering the compound in various purity grades. Current market trends show increasing demand for research-grade and GMP-grade materials, reflecting its growing importance in preclinical studies and pharmaceutical development pipelines.
Future research directions for 2-(2-aminoethyl)-4-methylphenol include exploring its potential in material science applications, particularly as a monomer for specialty polymers. Its dual functionality (phenolic OH and amino groups) makes it an interesting candidate for developing novel polymeric materials with tailored properties. Additionally, computational chemistry approaches are being employed to predict its behavior in various chemical environments, aiding in the design of more efficient synthetic routes.
For researchers seeking alternatives or derivatives, structurally related compounds such as 4-(2-aminoethyl)phenol and 2-aminoethyl-4-methoxyphenol may offer complementary properties. These analogs are frequently compared in structure-activity relationship (SAR) studies to optimize desired pharmacological or chemical characteristics.
In conclusion, 2-(2-aminoethyl)-4-methylphenol (CAS No. 264224-83-1) represents a valuable chemical entity with diverse applications across multiple scientific disciplines. Its continued study contributes to advancements in medicinal chemistry, materials science, and sustainable chemical production, making it a compound of significant interest in contemporary research and industrial applications.
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